N,N-dimethyl-4-(pyrrolidin-1-ylcarbonyl)piperidine-1-carboxamide
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Overview
Description
4-(Pyrrolidin-1-ylcarbonyl)piperidine , is a chemical compound with the empirical formula C10H19N3O4. It has a molecular weight of 245.28 g/mol . This compound features a piperidine ring with a pyrrolidin-1-ylcarbonyl substituent.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of piperidine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by subsequent carbonylation . The reaction proceeds as follows:
Piperidine+DMF-DMA→4-(Pyrrolidin-1-ylcarbonyl)piperidine
Industrial Production:: Industrial-scale production methods typically involve optimized variations of the synthetic route mentioned above. These methods ensure high yields and purity.
Chemical Reactions Analysis
Reactions::
Carbonylation: The key reaction involves the formation of the carbonyl group (C=O) on the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Carbonylation: DMF-DMA, palladium catalyst, and carbon monoxide (CO).
Substitution: Alkylating agents (e.g., alkyl halides), base (e.g., sodium hydroxide).
Reduction: Hydrogen gas (H) with a suitable catalyst (e.g., palladium on carbon).
Major Products:: The major product is the desired N,N-dimethyl-4-(pyrrolidin-1-ylcarbonyl)piperidine-1-carboxamide.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may serve as a scaffold for drug development due to its unique structure .
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: It could be employed in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H23N3O2 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-(pyrrolidine-1-carbonyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C13H23N3O2/c1-14(2)13(18)16-9-5-11(6-10-16)12(17)15-7-3-4-8-15/h11H,3-10H2,1-2H3 |
InChI Key |
FCGQPJWDDQXEPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)N2CCCC2 |
Origin of Product |
United States |
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